molecular formula C7H8BrN3S2 B1490736 (5-Cyano-2-thienyl)methyl imidothiocarbamate hydrobromide CAS No. 1379369-47-7

(5-Cyano-2-thienyl)methyl imidothiocarbamate hydrobromide

Cat. No. B1490736
CAS RN: 1379369-47-7
M. Wt: 278.2 g/mol
InChI Key: NMRWHBSJKSCTRT-UHFFFAOYSA-N
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Description

“(5-Cyano-2-thienyl)methyl imidothiocarbamate hydrobromide” is a chemical compound with the CAS number 1379369-47-7 . It is intended for research use only .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, storage conditions, and more are not specified in the available resources .

Scientific Research Applications

Synthesis and Biological Activity Potential

  • Synthesis of Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives : Research includes the synthesis of new cyanopyridinethiones as precursors for new thieno[2,3-b]pyridines, highlighting their potential biological activities. Reactions involve creating derivatives that could serve as intermediates for further chemical transformations with anticipated applications in drug discovery and development (Mohamed et al., 2007).

Chemical Synthesis Techniques

  • Formation of Heterocyclic Compounds : A study on the synthesis of 5-cyano-2-carbethoxythieno[2,3-b]thiophenyl-3,4-diisothiocyanates demonstrates the versatility of these compounds in heterocyclic synthesis under phase transfer catalytic techniques. This showcases the compound's utility in generating a new series of heterocyclic compounds, indicative of its potential in organic synthesis and pharmaceutical chemistry (Allah, 2015).

Polymer Science Applications

  • RAFT Agents for Polymerization : Dithiocarbamate RAFT (Reversible Addition-Fragmentation Chain Transfer) agents, including those related to the queried compound, have shown broad applicability in controlling the polymerization of various monomers. These agents offer advantages in synthesizing polymers with low dispersities and high end-group fidelity, useful in materials science and engineering (Gardiner et al., 2016).

Improved Synthetic Methods

  • Enhanced Synthesis of Tetrakis(2-thienyl)methane : An improved synthetic route to tetrakis(2-thienyl)methane has been developed, showing the compound's role in facilitating the introduction of thienyl groups. This method has implications for the synthesis of complex organic molecules with potential applications in material science and organic electronics (Matsumoto et al., 2004).

Optoelectronic Materials

  • Photochromic Dithienylethenes : Research into the synthesis and optoelectronic properties of photochromic dithienylethenes, which include thienyl and cyano groups similar to the queried compound, has led to materials with promising photochromic behaviors. These compounds are explored for their applications in molecular switches, data storage, and optoelectronic devices, demonstrating the broader utility of such chemical structures in advanced technological applications (Pu et al., 2005).

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the available resources . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a controlled environment.

properties

IUPAC Name

(5-cyanothiophen-2-yl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2.BrH/c8-3-5-1-2-6(12-5)4-11-7(9)10;/h1-2H,4H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRWHBSJKSCTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyano-2-thienyl)methyl imidothiocarbamate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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